molecular formula C11H12O3 B040376 4-(3-Butenyloxy)benzoic acid CAS No. 115595-27-2

4-(3-Butenyloxy)benzoic acid

Cat. No. B040376
M. Wt: 192.21 g/mol
InChI Key: QXZIOUAINSTHGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Approaches : The synthesis of similar benzoic acid derivatives, such as 4-(4-phenylbutoxy) benzoic acid and 4 (4 n Alkoxybiphenyl 4′ Carbonyloxy) Benzoic Acid, involves multiple-step reactions, including methylation, acylation, and reduction processes, as explored by Zha You-gui and Dou Qing (Zha You-gui, 2010) (Dou Qing, 2000).

Molecular Structure Analysis

  • Structural Characterization : Studies on benzoic acid derivatives, such as 3,5 di tert butyl 4 hydroxy benzoic acid, have utilized techniques like FT-IR, NMR, and UV-Vis spectroscopy to characterize molecular structures. These studies include analysis of vibrational spectra, HOMO-LUMO energy gap, and Natural Bond Orbital (NBO) analysis (R. Mathammal et al., 2016).

Chemical Reactions and Properties

  • Reactivity and Interactions : Research on compounds like 4-(2-nitrophenylsulfonamido)benzoic acid demonstrates the reactivity of benzoic acid derivatives in forming complexes, highlighting their behavior in different states and their interaction with other molecules (Lucius Flavius Ourives Bomfim Filho et al., 2019).

Physical Properties Analysis

  • Thermodynamics and Stability : For compounds like 3,5 di tert butyl 4 hydroxy benzoic acid, studies have focused on thermodynamic properties and stability, which are crucial for understanding the behavior of these compounds under different environmental conditions (R. Mathammal et al., 2016).

Chemical Properties Analysis

  • Electrostatic and Molecular Orbital Properties : Analyses like electrostatic potential surface (MEP) mapping and molecular orbital studies, as seen in research on similar benzoic acid derivatives, provide insights into the chemical reactivity and molecular interactions of these compounds (R. Mathammal et al., 2016).

Scientific Research Applications

“4-(3-Butenyloxy)benzoic acid” is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 . It is a solid substance that is white to almost white in color . This compound is used in proteomics research , which is a branch of molecular biology that studies proteins, particularly their structures and functions.

  • Proteomics Research

    • This compound is used in proteomics research , which is a branch of molecular biology that studies proteins, particularly their structures and functions .
    • The outcomes of these studies can vary widely, as proteomics is a broad field with many potential applications. The results depend on the specific proteins being studied and the goals of the research .
  • Synthesis of Monodomain Liquid Crystalline Elastomers

    • “4-(3-Butenyloxy)benzoic acid” is used as a reactant in the synthesis of monodomain liquid crystalline elastomers .
    • Liquid crystalline elastomers (LCEs) are a type of material that combine the properties of liquid crystals and elastomers. They have potential applications in a variety of fields, including optics, materials science, and biomedical engineering .
    • The outcomes of this application can include the successful synthesis of LCEs, which can then be used in further research or practical applications .

Safety And Hazards

4-(3-Butenyloxy)benzoic acid causes skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

4-but-3-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2,4-7H,1,3,8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZIOUAINSTHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337750
Record name 4-(3-Butenyloxy)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Butenyloxy)benzoic acid

CAS RN

115595-27-2
Record name 4-(3-Butenyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Butenyloxy)benzoic Acid
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Synthesis routes and methods I

Procedure details

69.1 g (0.5 mol) of p-hydroxybenzoic acid were dissolved in 400 ml of ethanol and treated with a solution of 56.1 g (1 mol) of KOH in 250 ml of water. The reaction batch was heated under reflux. While so doing 74.26 g (0.55 mol) of 4-bromo-1-butene were slowly added dropwise. After 5 hours the ethanol was removed on a rotary evaporator. The aqueous phase was brought to a pH value of 10 with NaOH and extracted repeatedly with diethyl ether. The aqueous phase was poured into a mixture of 46 ml of concentrated HCl and 500 ml of ice-water. The separated acid was filtered off, washed with a small amount of water and recrystallized from methanol/water (2:1). After drying at 60° C. in a water-jet vacuum 40 g of 4-(but-3-enyloxy)-benzoic acid remained behind as a white powder; phase succession (° C.): C 120 N 141 I.
Quantity
69.1 g
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400 mL
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56.1 g
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250 mL
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74.26 g
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Synthesis routes and methods II

Procedure details

The reaction of ethyl 4-hydroxybenzoate and 4-bromo-1-butene in 2-butanone in the presence of potassium carbonate was performed as described in Example 2 to give 4-But-3-enyloxy-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 12.57 (s, —CO2H); 7.89 (d, J=6.9, 2 arom. H); 7.00 (d, J=6.9, 2 arom. H); 5.86 (m, —CH═CH2); 5.19, 5.08 (2 d-like, CH═CH2); 4.00 (t, J=6.6, OCH2—CH2—CH═CH2); 2.50 (m, OCH2—CH2—CH═CH2). 13C-NMR (100 MHz, d6-DMSO): 166.95 (—C═O); 162.08; 134.66; 131.32 (2 arom. C); 122.92; 117.14; 114.22 (2 arom. C); 66.92; 32.90.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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